2-(3-Bromophenyl)-4-methylpentanoic acid
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Overview
Description
“2-(3-Bromophenyl)-4-methylpentanoic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of phenylacetic acid containing a bromine atom .
Synthesis Analysis
The synthesis of “2-(3-Bromophenyl)-4-methylpentanoic acid” could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Bromophenyl)-4-methylpentanoic acid” have not been thoroughly investigated .Scientific Research Applications
- Role of 2-(3-Bromophenyl)-4-methylpentanoic acid : This compound serves as an organoboron reagent in SM coupling reactions. Its stability, ease of preparation, and environmental friendliness contribute to its popularity .
- Application : 2-(3-Bromophenyl)-4-methylpentanoic acid is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads .
Suzuki–Miyaura Coupling
Phthalocyanine Synthesis
Aurora A Kinase Inhibition
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that boronic acids and their esters, which this compound may be related to, are highly considered for the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters, which this compound may be related to, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that boronic acids and their esters, which this compound may be related to, are involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that boronic acids and their esters, which this compound may be related to, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Result of Action
It’s known that boronic acids and their esters, which this compound may be related to, can catalyze the formation of amide bonds from amines and carboxylic acids .
Action Environment
It’s known that boronic acids and their esters, which this compound may be related to, are only marginally stable in water . This suggests that the aqueous environment could influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
2-(3-bromophenyl)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8(2)6-11(12(14)15)9-4-3-5-10(13)7-9/h3-5,7-8,11H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNLSQASZHIGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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